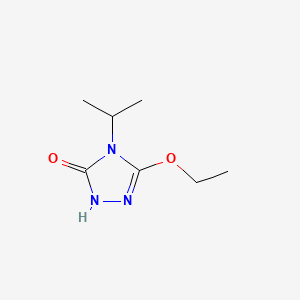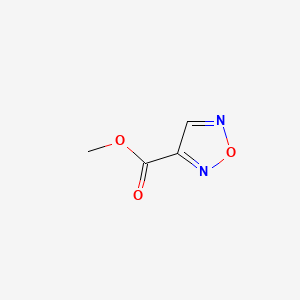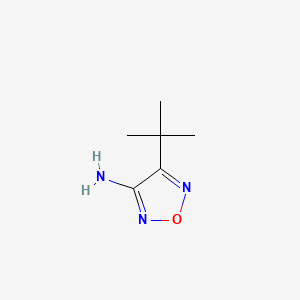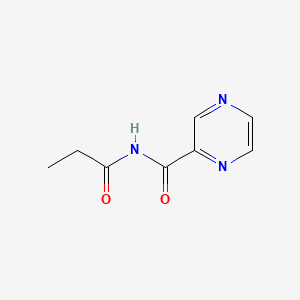
N-Propionylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propionylpyrazine-2-carboxamide is an organic compound belonging to the class of pyrazine carboxamides. This compound is characterized by the presence of a pyrazine ring substituted with a propionyl group and a carboxamide group. Pyrazine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Propionylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with ammonia or an amine to form the desired carboxamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, allowing for precise control over reaction conditions and improved yields .
Análisis De Reacciones Químicas
Types of Reactions
N-Propionylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Pyrazine-2-carboxamide derivatives with amine groups.
Substitution: Various substituted pyrazine derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
N-Propionylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties
Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-Propionylpyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit the synthesis of fatty acids, which are essential for bacterial growth and replication. This inhibition occurs through the interference with fatty acid synthase enzymes, leading to the accumulation of toxic intermediates and eventual cell death .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylpyrazine-2-carboxamide: Known for its antimycobacterial activity.
N-Phenylpyrazine-2-carboxamide: Exhibits significant biological activities, including antifungal and antibacterial properties.
N-Alkyl-3-aminopyrazine-2-carboxamides: Studied for their antimicrobial and antiviral activities.
Uniqueness
N-Propionylpyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propionyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and exert its antimicrobial effects .
Propiedades
Número CAS |
140670-54-8 |
|---|---|
Fórmula molecular |
C8H9N3O2 |
Peso molecular |
179.179 |
Nombre IUPAC |
N-propanoylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H9N3O2/c1-2-7(12)11-8(13)6-5-9-3-4-10-6/h3-5H,2H2,1H3,(H,11,12,13) |
Clave InChI |
IWNKHQMUWGSXGK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=O)C1=NC=CN=C1 |
Sinónimos |
Pyrazinecarboxamide, N-(1-oxopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


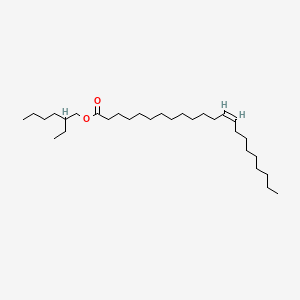
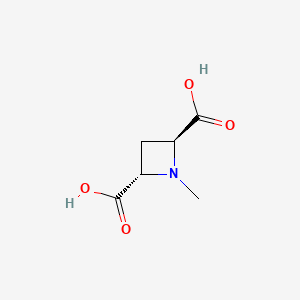
![[1,1-Biphenyl]-2,2,5-triol,5-methyl-(9CI)](/img/new.no-structure.jpg)
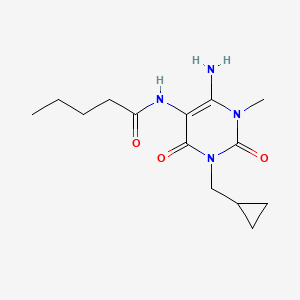
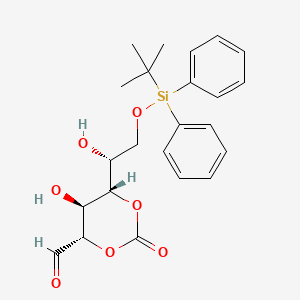
![[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B582981.png)
![Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate](/img/structure/B582983.png)
